what is the CAS number for Dimethyl 5-bromoisophthalate
what is the CAS number for Dimethyl 5-bromoisophthalate
An In-Depth Technical Guide to Dimethyl 5-bromoisophthalate
Abstract
This technical guide provides a comprehensive overview of Dimethyl 5-bromoisophthalate (CAS No. 51760-21-5), a pivotal bifunctional aromatic building block. The document delineates its physicochemical properties, established synthesis protocols, and key analytical characterization methods. A core focus is placed on its synthetic utility, exploring the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions and the derivatization of its ester functionalities. This guide is intended for researchers, chemists, and drug development professionals who can leverage this versatile intermediate in the design and synthesis of novel functional materials and pharmaceutical agents.
Core Compound Identification and Properties
Dimethyl 5-bromoisophthalate is a substituted aromatic compound featuring a central benzene ring functionalized with two methyl ester groups in a meta-configuration (positions 1 and 3) and a bromine atom at position 5. This substitution pattern renders it an exceptionally useful and rigid scaffold for chemical synthesis. The CAS number for Dimethyl 5-bromoisophthalate is 51760-21-5 [1][2][3][4].
Its key physicochemical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 51760-21-5 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₄ | [1][4][5] |
| Molecular Weight | 273.08 g/mol | [1][5] |
| Appearance | White to light yellow/beige solid, often in powder or crystalline form. | [3] |
| Melting Point | 85-91 °C | [4] |
| Boiling Point | 159 °C at 4.8 mmHg | [6][7] |
| Solubility | Insoluble in water. | [3] |
| Synonyms | Dimethyl 5-bromobenzene-1,3-dicarboxylate, 5-Bromoisophthalic acid dimethyl ester | [4][5] |
Synthesis Methodologies: A Protocol-Driven Approach
The reliable synthesis of Dimethyl 5-bromoisophthalate is critical for its application. The most prevalent and high-yielding laboratory method is the Fischer esterification of its corresponding diacid, 5-bromoisophthalic acid.
Preferred Synthesis: Fischer Esterification of 5-Bromoisophthalic Acid
This method is favored for its straightforward procedure, high yield, and use of common laboratory reagents. The reaction proceeds by acid-catalyzed esterification using an excess of methanol to drive the equilibrium towards the product.
Causality and Experimental Rationale:
-
Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid groups, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
Excess Methanol: The esterification is a reversible reaction. By using methanol as the solvent, its high concentration shifts the reaction equilibrium to favor the formation of the dimethyl ester product, in accordance with Le Châtelier's principle.
-
Precipitation in Water: Upon completion, the reaction mixture is added to water. Dimethyl 5-bromoisophthalate is insoluble in water, causing it to precipitate as a solid, while the excess methanol, sulfuric acid, and any unreacted starting material remain in the aqueous phase. This provides an effective initial purification step.
-
Neutralization (NaHCO₃): A wash with aqueous sodium bicarbonate solution is performed to neutralize and remove any residual sulfuric acid catalyst from the precipitated product.
Detailed Experimental Protocol[1][10]:
-
Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol), anhydrous methanol (500 mL), and concentrated sulfuric acid (10 g) sequentially.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring and maintain for 6 hours.
-
Precipitation: Allow the mixture to cool to room temperature. In a separate large beaker, place 1 L of distilled water. Slowly add the reaction mixture dropwise to the distilled water while stirring. A white solid will precipitate.
-
Neutralization & Isolation: Neutralize the aqueous slurry by carefully adding a 5% (w/w) aqueous solution of sodium bicarbonate until the pH reaches 7-8. Collect the white precipitate by filtration.
-
Washing: Wash the collected solid twice with 1 L portions of distilled water to remove residual salts.
-
Drying: Place the white solid in a vacuum oven and dry at 50 °C for 48 hours to yield Dimethyl 5-bromoisophthalate (approx. 109 g, 89% yield).
Synthesis Workflow Diagram:
Caption: Key reaction pathways for Dimethyl 5-bromoisophthalate.
Applications in Research and Drug Development
While broadly classified as a pharmaceutical intermediate, specific applications underscore its value as a versatile building block.[3][5]
-
Functional Materials: As demonstrated, it is a key precursor in the synthesis of ligands for Metal-Organic Frameworks (MOFs).[8] The rigidity of the isophthalate backbone and the defined geometry it imparts are crucial for creating porous, crystalline materials with applications in gas storage, catalysis, and sensing.
-
Pharmaceutical and Agrochemical Synthesis: Patents identify bromoisophthalic acid compounds as key intermediates for modifiers of polymers and for the synthesis of functional chemicals, pharmaceuticals, and agricultural products.[2][6] The isophthalate core serves as a robust, non-metabolizable scaffold onto which pharmacophores can be attached via reactions at the bromine position.
Safety and Handling
Dimethyl 5-bromoisophthalate is classified as acutely toxic and requires careful handling.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Codes |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed. | P264, P270, P301 + P310, P405, P501 |
Handling Recommendations:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]
References
-
Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Royal Society of Chemistry. [Link]
- US Patent 6,855,845B2: Process for the preparing bromoisophithalic acid compound.
-
DIMETHYL 5-BROMOISOPHTHALATE. Chemdad. [Link]
- EP1293495B1: Process for the preparation of bromoisophthalic acid compounds.
- KR100787277B1: Method for preparing 5-bromoisophthalic acid compound.
-
EP 1293495 B1: PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS. European Patent Office. [Link]
- JPH10114712A: Production of 5-bromo-dialkyl isophthalate.
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Dimethyl 5-bromoisophthalate, min 98% (GC), 100 grams. CP Lab Safety. [Link]
-
Dimethyl 5-Bromoisophthalate 98.0+%, TCI America™. Fisher Scientific. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
dimethyl 5-bromoisophthalate cas no.51760-21-5. Shanghai Minstar Chemical Co., Ltd. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene... PubMed Central, National Institutes of Health. [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. [Link]
-
5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. MDPI. [Link]
Sources
- 1. DIMETHYL 5-BROMOISOPHTHALATE | 51760-21-5 [chemicalbook.com]
- 2. US6855845B2 - Process for the preparing bromoisophithalic acid compound - Google Patents [patents.google.com]
- 3. DIMETHYL 5-BROMOISOPHTHALATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. minstar.lookchem.com [minstar.lookchem.com]
- 5. Dimethyl 5-bromoisophthalate, 98% | Fisher Scientific [fishersci.ca]
- 6. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conju ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05257H [pubs.rsc.org]
